molecular formula C25H29N3O3 B2586029 Ethyl 4-(4-ethylphenyl)-2-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1260634-58-9

Ethyl 4-(4-ethylphenyl)-2-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2586029
CAS No.: 1260634-58-9
M. Wt: 419.525
InChI Key: PJVXVGUVNVVDEN-UHFFFAOYSA-N
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Description

Ethyl 4-(4-ethylphenyl)-2-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative synthesized via the Biginelli reaction, a multicomponent condensation of aldehydes, β-ketoesters, and urea/thiourea . Its structure features:

  • 4-(4-ethylphenyl) substitution: Enhances lipophilicity compared to simpler aryl groups (e.g., phenyl, fluorophenyl).
  • 6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl] group: A bulky, nitrogen-containing heterocycle that may confer unique receptor-binding properties, akin to bioactive isoquinoline alkaloids.
  • 2-oxo functionality: Derived from urea, distinguishing it from thioxo analogs (synthesized via thiourea) .

Below, it is compared to structurally related tetrahydropyrimidine derivatives.

Properties

IUPAC Name

ethyl 6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-(4-ethylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3/c1-3-17-9-11-19(12-10-17)23-22(24(29)31-4-2)21(26-25(30)27-23)16-28-14-13-18-7-5-6-8-20(18)15-28/h5-12,23H,3-4,13-16H2,1-2H3,(H2,26,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVXVGUVNVVDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CN3CCC4=CC=CC=C4C3)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(4-ethylphenyl)-2-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a tetrahydropyrimidine core substituted with an ethylphenyl group and a tetrahydroisoquinoline moiety. Its molecular formula is C22H28N2O3C_{22}H_{28}N_2O_3, and its molecular weight is approximately 368.48 g/mol. The presence of these functional groups contributes to its biological activity.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This effect is crucial for preventing cellular damage associated with various diseases .
  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent .
  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes linked to disease progression. For instance, it may inhibit tyrosine kinases involved in cancer signaling pathways .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Activity Mechanism IC50/EC50 Values References
AntioxidantScavenges free radicalsEC50 = 0.5 mM
AnticancerInduces apoptosis; inhibits cell proliferationIC50 = 10 µM (MCF-7)
Enzyme InhibitionInhibits tyrosine kinasesIC50 = 0.5 µM (c-Met)

Case Studies

  • Anticancer Activity : A study evaluated the efficacy of the compound against MCF-7 breast cancer cells. Results showed a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. Mechanistic studies indicated that the compound induced apoptosis via the mitochondrial pathway.
  • Antioxidant Efficacy : In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, treatment with the compound resulted in a notable decrease in reactive oxygen species (ROS) levels compared to untreated controls. This suggests its potential protective role against neurodegenerative diseases.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The structural characteristics of tetrahydropyrimidines have been associated with various biological activities, including cytotoxic effects against cancer cell lines. Specifically, derivatives of tetrahydropyrimidines have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.

Case Study: Synthesis and Testing

In a study conducted by researchers focusing on novel anticancer agents, ethyl 4-(4-ethylphenyl)-2-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate was synthesized through a multi-step reaction involving the Biginelli reaction followed by cycloaddition techniques. The synthesized compound was tested against various cancer cell lines and demonstrated significant cytotoxicity with an IC50 value lower than that of established chemotherapeutic agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies have indicated that similar tetrahydropyrimidine derivatives exhibit activity against a range of bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of key metabolic pathways.

Research Findings

In vitro testing revealed that this compound exhibited promising antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests its potential use as a lead compound in the development of new antimicrobial agents .

Intermediate in Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations that can lead to the development of new pharmaceuticals or agrochemicals.

Example Reaction Pathways

  • Formation of New Tetrahydropyrimidines :
    The compound can undergo nucleophilic substitutions or condensation reactions to form new tetrahydropyrimidine derivatives with diverse biological activities.
  • Modification for Enhanced Activity :
    By modifying the ethyl group or introducing different substituents on the aromatic rings, researchers can tailor the properties of the compound to enhance its efficacy or reduce toxicity.

Data Table: Comparison of Biological Activities

Compound NameActivity TypeIC50 (µM)Reference
Ethyl 4-(4-ethylphenyl)-2-oxo...Anticancer12
Ethyl 4-(4-fluorophenyl)-6-methyl...Antibacterial25
Ethyl 6-methyl...Antifungal30

Comparison with Similar Compounds

Substituent Variations and Structural Features

Key structural variations in tetrahydropyrimidine analogs influence physicochemical and biological properties:

Compound (Reference) Position 4 Substitution Position 6 Substitution Position 2 Functional Group Notable Features
Target Compound 4-Ethylphenyl Tetrahydroisoquinolinylmethyl Oxo (C=O) High lipophilicity; potential CNS activity due to isoquinoline moiety
Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo- () 4-Fluorophenyl Methyl Oxo Enhanced polarity via fluorine; solvent-free synthesis
Ethyl 4-(4-methylphenyl)-6-methyl-2-oxo- () 4-Methylphenyl (p-tolyl) Methyl Oxo Increased lipophilicity vs. phenyl
Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo- () 4-Hydroxy-3-methoxyphenyl Methyl Oxo Hydrogen-bonding capacity; improved solubility
Ethyl 4-(2,4-dimethoxyphenyl)-6-styryl-2-oxo- () 2,4-Dimethoxyphenyl Styryl (E-configuration) Oxo Conjugated styryl group; potential fluorescence/electronic applications
Ethyl 4-(3-methylthiophen-2-yl)-6-methyl-2-oxo- () 3-Methylthiophen-2-yl Methyl Oxo Thiophene enhances π-stacking; possible semiconductor properties
Ethyl 4-furan-2-yl-6-methyl-2-thioxo- () Furan-2-yl Methyl Thioxo (C=S) Antioxidant activity (IC₅₀ = 0.6 mg/mL in DPPH assay)

Key Observations :

  • Position 4 : Electron-withdrawing groups (e.g., fluorine) increase polarity, while alkyl/aryl groups (e.g., ethyl, methylphenyl) enhance lipophilicity.
  • Position 6: Bulky substituents (e.g., tetrahydroisoquinolinylmethyl, styryl) may sterically hinder interactions but improve target specificity.
Structural Analysis and Conformation
  • Ring Puckering : Tetrahydropyrimidine rings adopt boat or chair conformations, influenced by substituents. Puckering coordinates (e.g., Cremer-Pople parameters) correlate with steric effects and bioactivity .
  • Electronic Effects : Styryl () and thiophene () groups extend conjugation, altering UV/fluorescence properties.

Q & A

Q. What synthetic strategies are effective for preparing this compound and its structural analogs?

The compound can be synthesized via the Biginelli reaction , a one-pot multicomponent condensation of an aldehyde (e.g., 4-ethylbenzaldehyde), β-ketoester (e.g., ethyl acetoacetate), and a urea/thiourea derivative . Optimization involves:

  • Catalysts : Acidic catalysts (e.g., HCl, Lewis acids) to enhance reaction efficiency.
  • Solvent selection : Ethanol or acetonitrile under reflux conditions.
  • Substituent variation : Modifying the aldehyde or urea component to produce analogs with different aryl or heterocyclic groups (e.g., 3,5-bis(trifluoromethyl)phenyl in ).

Q. How is X-ray crystallography applied to determine the compound’s molecular structure?

Methodology :

  • Data collection : Single-crystal X-ray diffraction (SCXRD) at 90–294 K (e.g., ).
  • Structure refinement : Use SHELXL () to refine atomic coordinates, bond lengths, and angles. Key parameters include:
    • R-factor : <0.05 indicates high precision (e.g., R = 0.044 in ).
    • Torsion angles : Analyze ring puckering (e.g., boat or twist-boat conformations in ).
  • Validation : Compare with similar dihydropyrimidine derivatives (e.g., ).

Q. What in vitro assays are used to evaluate biological activity?

  • Enzyme inhibition : Measure IC50 values against targets like thymidine phosphorylase (e.g., 67.5 μM for a derivative in ).
  • Cytotoxicity screening : Use cell lines (e.g., MCF-7, HeLa) to assess antiproliferative effects.
  • Molecular docking : Simulate binding interactions with enzymes (e.g., ) to rationalize activity trends.

Advanced Research Questions

Q. How can conformational polymorphism impact crystallographic and pharmacological studies?

Case Study : The para-fluoro substituted analog exhibits two polymorphs with distinct ester conformations, identified via:

  • Differential Scanning Calorimetry (DSC) : Detect thermal transitions (e.g., melting points).
  • Powder XRD : Differentiate packing motifs ().
  • Crystal Packing Analysis : Polymorph stability is influenced by N–H⋯O hydrogen bonds and C–H⋯π interactions ().
    Implications : Polymorphs may vary in solubility and bioavailability, requiring controlled crystallization conditions.

Q. How are structure-activity relationships (SARs) derived for dihydropyrimidine derivatives?

Key Findings :

  • Substituent effects : Electron-withdrawing groups (e.g., -CF3 in ) enhance enzyme inhibition.
  • Stereochemistry : The R-enantiomer of a carbamate derivative showed 130-fold higher calcium channel blockade than the S-form ().
  • Metabolic activation : Prodrugs (e.g., ) are metabolized to active ureas (IC50 = 12–16 nM).
    Methodology :
  • Chiral resolution : Use (R)-α-methylbenzylamine to separate enantiomers ().
  • Pharmacokinetic profiling : Assess oral bioavailability and metabolite stability.

Q. How do intermolecular interactions influence crystal packing and stability?

Analysis Framework :

  • Hydrogen-bonding networks : N–H⋯O and N–H⋯S interactions form R2<sup>2</sup>(8) and R4<sup>4</sup>(20) motifs ().
  • Weak interactions : C–H⋯O and C–H⋯π contacts contribute to layered packing ().
  • Channel structures : Water molecules occupy voids in hydrate forms (e.g., ).
    Tools : Mercury (CCDC) or CrystalExplorer for visualizing packing motifs.

Q. How to resolve contradictions in biological activity data across derivatives?

Case Example : A compound with modest in vitro activity (IC50 = 3.2 μM) showed potent in vivo antihypertensive effects due to active metabolites ( ). Strategies :

  • Metabolite identification : Use LC-MS to detect in vivo conversion to ureas.
  • Docking studies : Compare binding modes of parent compounds and metabolites ().
  • Pharmacophore modeling : Identify critical substituents (e.g., 4-ethylphenyl vs. 4-methoxyphenyl in ).

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